molecular formula C14H13N5 B2429292 N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine CAS No. 147225-68-1

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine

Cat. No.: B2429292
CAS No.: 147225-68-1
M. Wt: 251.293
InChI Key: QSRSXEHFQCQDRK-UHFFFAOYSA-N
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Description

N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine is a compound that features a tetrazole ring, which is known for its significant biological and chemical properties Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms, making them highly reactive and versatile in various chemical reactions

Properties

IUPAC Name

[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14-16-18-19-17-14/h1-8H,9,15H2,(H,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSRSXEHFQCQDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sodium Azide-Mediated Tetrazole Cyclization

The foundational synthesis begins with 4-bromomethyl-2'-(1-triphenylmethyltetrazol-5-yl)biphenyl, where sodium azide (NaN₃) facilitates nucleophilic displacement of the bromine atom. Subsequent cyclization under reflux in polar aprotic solvents (e.g., dimethylformamide) generates the tetrazole ring at position 2' of the biphenyl system. Triphenylmethyl (trityl) protection prevents undesired side reactions at the tetrazole N1 position during intermediate stages. Critical parameters include:

  • Molar ratio : 1:1.2 substrate-to-NaN₃ for complete conversion
  • Temperature : 80–100°C to balance reaction rate and byproduct formation
  • Deprotection : Hydrochloric acid (2M) removes trityl groups post-cyclization

Tributyltin Azide-Based Approach

Patented methodologies employ tri-n-butyltin azide (Bu₃SnN₃) as a high-reactivity azide source, particularly for sterically hindered substrates. A representative protocol involves:

  • Azidation : Reacting 4-bromomethylbiphenyl precursors with Bu₃SnN₃ in xylene at 140°C for 24 hours
  • Work-up : Sequential solvent extraction (methylene chloride/methanol/water) isolates the tetrazolyl product
  • Crystallization : Ethyl acetate-mediated recrystallization achieves >98% purity

Table 1. Comparative Yields in Tin-Mediated Syntheses

Reagent System Solvent Temp (°C) Time (h) Yield (%) Purity (%)
Bu₃SnN₃ + NaN₃ Xylene 140 24 98 99.2
Bu₃SnN₃ + NH₄Cl Toluene 130 18 95 98.5
Bu₃SnN₃ + K₂CO₃ DMF 120 36 89 97.8

Hydroxylamine Hydrochloride Route

Alternative pathways utilize hydroxylamine hydrochloride (NH₂OH·HCl) for tetrazole ring formation under milder conditions. In dimethyl sulfoxide (DMSO) at 80–85°C, this method achieves 85% yield by circumventing toxic tin reagents:

  • Imine Formation : NH₂OH·HCl reacts with 2'-cyanobiphenyl intermediates
  • Cyclization : Sodium bicarbonate (NaHCO₃) promotes ring closure over 20 hours
  • Isolation : 2-butanol/water crystallization removes unreacted starting materials

Reaction Optimization Strategies

Solvent Engineering

Solvent polarity directly impacts reaction kinetics and byproduct profiles:

  • Polar aprotic solvents (DMF, DMSO): Accelerate NaN₃-mediated cyclization but require rigorous drying
  • Aromatic hydrocarbons (xylene, toluene): Ideal for tin-based routes due to high boiling points and azide solubility
  • Alcohol/water mixtures : Enable single-pot synthesis when using NH₂OH·HCl, simplifying purification

Temperature-Controlled Cyclization

Precise thermal management prevents tetrazole decomposition:

  • Low-temperature regimes (60–80°C): Minimize deamination but extend reaction times to 48+ hours
  • High-temperature protocols (120–140°C): Reduce cycle times to <24 hours but necessitate inert atmospheres

Catalytic Enhancements

Palladium catalysts (e.g., Pd/C, Pd(OAc)₂) improve yields in bromomethyl precursor synthesis:

  • Suzuki coupling : Enables biphenyl scaffold assembly with >90% efficiency
  • Hydrogenolysis : Removes benzyl protecting groups without tetrazole ring hydrogenation

Industrial-Scale Production

Continuous Flow Reactor Systems

Modern facilities adopt tubular flow reactors to enhance heat/mass transfer:

  • Residence time : 2–5 minutes at 150°C under 10 bar pressure
  • Output : 50–100 kg/day with 96–98% HPLC purity

Crystallization-Based Purification

High-purity (>99.9%) material is obtained through sequential crystallization:

  • Primary crystallization : Dichloromethane/isopropanol (1:3 v/v) removes tin residues
  • Secondary crystallization : Acetone/water (2:1 v/v) eliminates inorganic salts

Table 2. Industrial Crystallization Parameters

Stage Solvent Ratio Temp (°C) Cooling Rate (°C/min) Purity Gain (%)
1 DCM:iPrOH 1:3 20 → -10 0.5 97.5 → 99.0
2 Acetone:H₂O 2:1 50 → 5 1.0 99.0 → 99.9+

Challenges and Mitigation Strategies

Tetrazole Ring Instability

The 1H-tetrazole moiety undergoes hydrolysis above pH 9, necessitating:

  • pH control : Maintain reaction mixtures at pH 4–6 using acetate buffers
  • Inert packaging : Store final product under nitrogen with desiccants

Heavy Metal Contamination

Tin-based routes require rigorous post-synthesis processing:

  • Chelating resins : Dowex M4195 removes residual Sn to <10 ppm
  • Nanofiltration : 200 Da membranes reject organometallic complexes

Chemical Reactions Analysis

N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine undergoes various chemical reactions, including:

Scientific Research Applications

Pharmacological Applications

1. Angiotensin-II Receptor Antagonism

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine functions as an angiotensin-II receptor antagonist. Angiotensin-II is a peptide hormone that causes blood vessels to constrict, leading to increased blood pressure. By blocking the receptors for this hormone, the compound can induce vasodilation, making it a potential candidate for treating hypertension and related cardiovascular diseases.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including this compound. Research indicates that compounds with tetrazole moieties exhibit significant activity against various bacterial strains and fungi. For instance, derivatives have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria .

3. Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies indicate that it can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds similar to this compound have demonstrated significant growth inhibition against several cancer cell lines, including breast cancer and glioma cells .

Synthesis and Mechanism of Action

The synthesis of this compound typically involves:

  • Starting Materials : The synthesis begins with 4-bromomethyl-2’-(1-triphenylmethyltetrazol-5-yl)biphenyl.
  • Reaction with Sodium Azide : This step forms the tetrazole ring through a cyclization reaction.

The mechanism of action primarily involves the blocking of angiotensin-II receptors, which prevents vasoconstriction and promotes vasodilation.

Case Studies

StudyFindings
Study on Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth with minimum inhibitory concentrations lower than standard antibiotics .
Anticancer Activity AssessmentShowed over 75% growth inhibition in multiple cancer cell lines using Sulforhodamine B assay .
Pharmacokinetic ProfilingInvestigated absorption, distribution, metabolism, and excretion (ADME) properties indicating favorable profiles for further development.

Mechanism of Action

The mechanism of action of N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

N-[[2’-(1H-tetrazol-5-yl)[1,1’-biphenyl]-4-yl]methyl]amine can be compared with other similar compounds:

    Valsartan: A well-known angiotensin-II receptor antagonist that also contains a tetrazole ring.

    2,4,6-tris [bis (1H-tetrazol-5-yl)amino]-1,3,5-triazine: Another nitrogen-rich compound used in high-energy materials.

Biological Activity

N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine, a compound featuring a tetrazole moiety linked to a biphenyl structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, including antimicrobial and anticancer activities, as well as its potential mechanisms of action.

Chemical Structure and Properties

The compound's molecular formula is C24H29N5C_{24}H_{29}N_5 with a molecular weight of approximately 435.53 g/mol. The presence of the tetrazole ring is significant for its biological activity, enhancing the compound's interaction with various biological targets.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of tetrazole derivatives, including this compound.

In Vitro Studies

In vitro assays demonstrated that certain tetrazole compounds exhibited significant antibacterial activity against both standard and clinical strains. For instance, one study reported minimal inhibitory concentrations (MICs) ranging from 0.25 to 4 µg/mL against various Gram-positive and Gram-negative bacteria. Specifically, a derivative showed an MIC of 2 µg/mL against Staphylococcus epidermidis, outperforming the reference antibiotic ciprofloxacin in some cases .

CompoundTarget BacteriaMIC (µg/mL)Comparison to Ciprofloxacin
Compound AS. epidermidis2Stronger
Compound BE. coli4Comparable
Compound CClinical isolate (various)8 - 16Weaker

Cytotoxicity Studies

Cytotoxicity assays conducted on human cancer cell lines (HTB-140, A549, Caco-2) revealed that these tetrazole derivatives generally exhibited low toxicity. The half-maximal inhibitory concentration (IC50) values were greater than 100 µM, indicating a favorable safety profile when compared to normal cell lines .

Table: Cytotoxicity Results

Cell LineIC50 (µM)Remarks
HTB-140 (Melanoma)>100Non-cytotoxic
A549 (Lung)>100Non-cytotoxic
Caco-2 (Colon)>100Non-cytotoxic

The mechanism by which this compound exerts its biological effects may involve several pathways:

  • HDAC Inhibition : Some tetrazole derivatives have been identified as inhibitors of histone deacetylase 6 (HDAC6), an enzyme implicated in cancer progression and neurodegenerative diseases. The binding mode studies suggest that these compounds interact selectively with HDAC6, leading to increased acetylation of α-tubulin and potentially enhancing apoptosis in cancer cells .
  • Antimicrobial Mechanism : The antimicrobial activity may be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic pathways within the bacteria.

Case Studies

In a notable case study involving a series of tetrazole-based compounds, researchers found that one derivative not only inhibited HDAC6 effectively but also enhanced the efficacy of other chemotherapeutic agents when used in combination therapies . This suggests potential for developing combination therapies that leverage the unique properties of tetrazole compounds.

Q & A

Q. What are the key synthetic pathways for preparing N-[[2'-(1H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]amine?

The compound is synthesized via multi-step protocols, often as an intermediate in valsartan production. A common method involves cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at 120°C, followed by deprotection of the tetrazole group under acidic conditions. For example, intermediates like N-[[2'-(1-triphenylmethyl-tetrazol-5-yl)biphenyl-4-yl]methyl]-L-valine methyl ester are treated with oxalic acid to remove protecting groups, yielding the final amine . Structural confirmation is achieved via IR, NMR, and mass spectrometry .

Q. How is the compound structurally characterized to confirm purity and identity?

Analytical techniques include:

  • IR spectroscopy : Identifies functional groups (e.g., tetrazole ring vibrations at ~1500 cm⁻¹).
  • ¹H/¹³C NMR : Confirms biphenyl and methylene linkages (e.g., aromatic protons at δ 7.2–7.8 ppm, methylene protons at δ 4.0–4.5 ppm).
  • Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 263.3 for C₁₄H₁₃N₅) .

Q. What are the primary pharmacological applications of this compound?

The compound is a critical intermediate in synthesizing angiotensin II receptor blockers (ARBs) like valsartan. It binds selectively to the AT1 receptor, inhibiting vasoconstriction and aldosterone release, making it pivotal in hypertension research .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during tetrazole deprotection?

Deprotection of the 1-triphenylmethyl (Trityl) group from the tetrazole ring requires anhydrous acidic conditions (e.g., HCl in dioxane). Yield optimization involves:

  • Temperature control : Maintaining 40–50°C to avoid side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility.
  • Catalytic additives : Using Lewis acids like ZnCl₂ accelerates reaction kinetics .

Q. What computational strategies are employed to study its binding affinity to the AT1 receptor?

Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations analyze interactions with residues like Tyr¹¹³ and Asp²⁸¹ of the AT1 receptor. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent effects (e.g., tetrazole pKa) with binding energy (ΔG ≤ -9 kcal/mol) .

Q. How do structural modifications influence its pharmacokinetic profile?

  • Lipophilicity : Fluorination of the biphenyl ring (logP increase by ~0.5 units) enhances membrane permeability.
  • Metabolic stability : Methylation of the tetrazole nitrogen reduces CYP450-mediated oxidation, prolonging half-life .

Methodological and Analytical Focus

Q. Which analytical methods ensure quality control during synthesis?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (mobile phase: acetonitrile/0.1% formic acid, 60:40). Retention time: ~6.2 min .
  • LC-MS/MS : Quantifies trace impurities (e.g., desmethyl analogs) with LOQ ≤ 0.1 ppm .

Q. What safety protocols are critical for handling this compound?

  • Personal protective equipment (PPE) : Gloves, goggles, and lab coats to avoid dermal/oral exposure.
  • Waste disposal : Segregate acidic waste (post-deprotection) for neutralization before incineration .

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